MuRF1 Inhibition: A Potential Therapeutic Strategy for Sarcopenia
MuRF1 Inhibition: A Potential Therapeutic Strategy for Sarcopenia
An In-depth Technical Guide on the Muscle-Specific E3 Ligase Inhibitor MuRF1-IN-1 (ID#704946)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcopenia, the age-related loss of muscle mass and function, represents a significant and growing public health concern. A key driver of muscle atrophy is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), playing a pivotal role. MuRF1 targets myofibrillar proteins for degradation, making it a prime therapeutic target for mitigating muscle wasting. This technical guide provides a comprehensive overview of a promising small molecule inhibitor, MuRF1-IN-1 (also known as EMBL chemical core ID#704946), as a potential treatment for sarcopenia. While the specific compound "MuRF1-IN-2" was not identified in publicly available literature, MuRF1-IN-1 serves as a well-documented exemplar of this therapeutic approach. This document details its mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction: The Role of MuRF1 in Sarcopenia
Sarcopenia is characterized by a progressive decline in skeletal muscle mass, strength, and performance.[1][2] At the molecular level, this is largely driven by an imbalance between protein synthesis and degradation. The UPS is a major pathway for protein catabolism, and its hyperactivity is a hallmark of muscle atrophy.[3]
MuRF1, encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that is consistently upregulated in various conditions of muscle wasting.[4][5] It functions by attaching ubiquitin tags to specific muscle proteins, thereby marking them for degradation by the 26S proteasome. Key substrates of MuRF1 include components of the thick and thin filaments of the sarcomere, such as myosin heavy chain and actin.[6][7] The strategic inhibition of MuRF1, therefore, presents a direct and targeted approach to preserving muscle mass and function in sarcopenic individuals.
MuRF1-IN-1 (ID#704946): A Novel Small Molecule Inhibitor
MuRF1-IN-1 (ID#704946) was identified through a high-throughput screen of approximately 130,000 compounds.[6][8][9] The screen was designed to identify molecules that disrupt the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin.[6][8]
Mechanism of Action
MuRF1-IN-1 exhibits a dual mechanism of action:
-
Inhibition of MuRF1-Titin Interaction: The compound directly interferes with the binding of MuRF1's central coiled-coil domain to titin.[6][8][9] This interaction is crucial for the localization and activity of MuRF1 within the sarcomere.
-
Inhibition of E3 Ligase Activity: MuRF1-IN-1 has been shown to inhibit the auto-ubiquitination of MuRF1, a measure of its enzymatic activity.[9]
By disrupting these key functions, MuRF1-IN-1 effectively reduces the degradation of myofibrillar proteins, thereby preserving muscle fiber integrity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of MuRF1-IN-1 (ID#704946).
Table 1: In Vitro Efficacy of MuRF1-IN-1 (ID#704946)
| Parameter | Assay | Method | Result | Reference |
| Inhibition of MuRF1-Titin Interaction | AlphaScreen | GST-MuRF1 and His6-titin A168-170 fragments were combined with inhibitor. Complex formation was monitored using donor and acceptor beads. | IC50 < 25 µM | [6][8] |
| Inhibition of MuRF1 E3 Ligase Activity | In vitro Ubiquitination Assay | Assessed MuRF1 self-ubiquitination in the presence of the inhibitor via Western blot. | One of three compounds that also inhibited E3 ligase activity. | [6][8] |
| Effect on MuRF1 mRNA Expression in C2C12 Myotubes | Dexamethasone-induced atrophy model | C2C12 myotubes were treated with dexamethasone to induce MuRF1 expression. The effect of the inhibitor was measured by qPCR. | Attenuated the ~2-fold increase in MuRF1 mRNA induced by dexamethasone at 10 µmol/L. | [6] |
| Prevention of Myotube Atrophy | Dexamethasone-induced atrophy model | C2C12 myotubes were treated with dexamethasone to induce atrophy. Myotube diameter was measured. | Prevented atrophy in dexamethasone-treated myotubes. | [6][7] |
| Cell Viability | MTT Assay | C2C12 myotubes were treated with the inhibitor to assess toxicity. | Low toxicity on cultured myotubes. | [6][8] |
Table 2: In Vivo Efficacy of MuRF1-IN-1 (ID#704946) in a Mouse Model of Cardiac Cachexia
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Muscle Fiber Atrophy | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated muscle fiber atrophy. | [3][6][7] |
| Diaphragm Contractile Dysfunction | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated contractile dysfunction of the diaphragm. | [3] |
| MuRF1 Protein Expression | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Prevented the increase in MuRF1 protein expression. | [6] |
| Actin Ubiquitination | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated actin ubiquitination. | [1][6][7] |
| Proteasome Activity | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated proteasome activity. | [6][7] |
| Apoptosis | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Normalized the pro-apoptotic protein BAX. | [1][7] |
| Protein Synthesis | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Normalized the translation initiation factor eIF2B-delta. | [1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Throughput Screening for MuRF1-Titin Interaction Inhibitors (AlphaScreen)
-
Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) was used to monitor the interaction between GST-tagged MuRF1 and His6-tagged titin fragments (A168-170).[6][10]
-
Reagents: GST-MuRF1, His6-titin A168-170, glutathione donor beads, Ni-NTA acceptor beads, screening buffer (PBS, 1 mM DTT, 0.05% Tween 20), and test compounds.[6][10]
-
Procedure:
-
125 nM GST-MuRF1 and 250 nM His6-titin were pre-incubated for 60 minutes with test compounds (or DMSO as a control) in the screening buffer.[6][10]
-
Glutathione-coated donor and Ni-NTA-coated acceptor beads (5 µg/mL) were added.[6][10]
-
After a 60-minute incubation, the alpha signals were recorded using an EnVision plate reader.[6][10]
-
A decrease in the AlphaScreen signal indicated inhibition of the MuRF1-titin interaction.
-
In Vitro MuRF1 E3 Ligase Activity Assay
-
Principle: This assay measures the auto-ubiquitination of MuRF1 as an indicator of its E3 ligase activity.
-
Reagents: UBE1 (E1 enzyme), UbcH5c (E2 enzyme), ubiquitin, ATP, MuRF1, and test compounds.[6]
-
Procedure:
-
A reaction mixture containing 75 nmol/L UBE1, 1 µmol/L UbcH5c, 100 µmol/L ubiquitin, and 4 mmol/L ATP was prepared.[6]
-
Test compounds were added to the reaction mixture.
-
The reaction was initiated by the addition of 220 nmol/L MuRF1.[10]
-
The reaction was incubated for 1 hour at 37°C.
-
The reaction products were analyzed by SDS-PAGE and Western blotting using an anti-MuRF1 antibody to detect polyubiquitinated MuRF1.
-
C2C12 Myotube Atrophy Model
-
Principle: The synthetic glucocorticoid dexamethasone is used to induce an atrophic phenotype in differentiated C2C12 myotubes, characterized by increased MuRF1 expression and decreased myotube diameter.[11][12][13][14]
-
Cell Culture: C2C12 myoblasts are cultured in growth medium and then switched to a differentiation medium to form myotubes.[14]
-
Procedure:
-
Differentiated C2C12 myotubes were treated with dexamethasone (e.g., 1 µM) for 24-48 hours to induce atrophy.[12]
-
Test compounds were co-administered with dexamethasone.
-
Myotube diameters were measured using microscopy and image analysis software to quantify the extent of atrophy.
-
Cells were harvested for RNA or protein analysis to measure the expression of atrophy-related genes (e.g., MuRF1) and proteins.
-
Monocrotaline-Induced Cardiac Cachexia Animal Model
-
Principle: Monocrotaline (MCT), a pyrrolizidine alkaloid, induces pulmonary hypertension, leading to right ventricular failure and subsequent cardiac cachexia, which includes skeletal muscle wasting.[15][16][17][18]
-
Animals: C57/BL6 mice are commonly used.[3]
-
Procedure:
-
Mice receive weekly subcutaneous injections of MCT (e.g., 600 mg/kg) to induce cardiac cachexia.[3]
-
The test compound (e.g., ID#704946) is administered, often through dietary supplementation (e.g., 0.1% w/w).[1]
-
After a set period (e.g., 6 weeks), skeletal muscles (e.g., tibialis anterior, diaphragm) are harvested for analysis.[3]
-
Outcome measures include muscle mass, muscle fiber cross-sectional area, and in vitro muscle contractile function.
-
Muscle Fiber Cross-Sectional Area (CSA) Analysis
-
Principle: Histological analysis of muscle cross-sections is used to quantify the size of individual muscle fibers.[19][20][21][22]
-
Procedure:
-
Muscle samples are frozen in isopentane pre-cooled in liquid nitrogen.
-
Cryosections are cut and stained, typically with antibodies against laminin or dystrophin to delineate the muscle fiber borders.[19]
-
Images of the stained sections are captured using a microscope.
-
Image analysis software is used to measure the cross-sectional area of individual fibers.
-
Measurement of Diaphragm Contractile Function
-
Principle: The contractile properties of isolated diaphragm muscle strips are assessed in an organ bath system.[23][24][25][26][27]
-
Procedure:
-
Strips of the diaphragm muscle are carefully dissected and mounted in an organ bath containing physiological salt solution.[23]
-
The muscle is stimulated electrically to elicit contractions.
-
Force production is measured at various stimulation frequencies to generate a force-frequency curve.
-
Parameters such as maximal specific force and power are calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to MuRF1 and its inhibition.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Caption: Workflow for the Discovery of MuRF1-IN-1.
Conclusion and Future Directions
The targeted inhibition of MuRF1 represents a promising therapeutic avenue for combating sarcopenia. The small molecule inhibitor MuRF1-IN-1 (ID#704946) has demonstrated significant efficacy in preclinical models of muscle wasting, effectively preserving muscle mass and function by inhibiting the catalytic activity of MuRF1 and its interaction with key sarcomeric components. The detailed experimental protocols provided herein offer a roadmap for the further evaluation of this and other MuRF1 inhibitors.
Future research should focus on several key areas:
-
Identification and Characterization of MuRF1-IN-2: Elucidating the structure and activity of potential second-generation inhibitors is a critical next step.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to establish the safety profile and dosing regimens for clinical translation.
-
Efficacy in Aging Models: While promising in disease-related cachexia models, the efficacy of MuRF1 inhibitors needs to be specifically validated in preclinical models of age-related sarcopenia.
-
Clinical Trials: Ultimately, well-designed clinical trials in sarcopenic populations will be required to determine the therapeutic potential of MuRF1 inhibition in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation [medsci.org]
- 12. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Anti-TNF treatment reduces rat skeletal muscle wasting in monocrotaline-induced cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neutralization of GDF15 Prevents Anorexia and Weight Loss in the Monocrotaline-Induced Cardiac Cachexia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutralization of GDF15 Prevents Anorexia and Weight Loss in the Monocrotaline-Induced Cardiac Cachexia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. Functional Measurement of Respiratory Muscle Motor Behaviors using Transdiaphragmatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Diaphragm Muscle Manual Evaluation Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
